molecular formula C14H19ClN2O2S B2732845 1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine CAS No. 2415519-70-7

1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B2732845
CAS No.: 2415519-70-7
M. Wt: 314.83
InChI Key: GWBQHHZVBDEORN-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine typically involves the reaction of 1-[(4-Chlorophenyl)methyl]piperazine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine and reducing allergic reactions. The compound may also interact with other molecular pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)piperazine is unique due to its combined structural features, which confer both anti-allergic and anti-inflammatory properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)20(18,19)14-5-6-14/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBQHHZVBDEORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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